N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound that features a combination of aromatic and purine structures
Properties
Molecular Formula |
C15H13ClN6O5 |
|---|---|
Molecular Weight |
392.75 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C15H13ClN6O5/c1-19-13-12(14(24)20(2)15(19)25)21(7-17-13)6-11(23)18-8-3-4-9(16)10(5-8)22(26)27/h3-5,7H,6H2,1-2H3,(H,18,23) |
InChI Key |
MOAJSSBHEFWQSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multi-step organic reactions. The process may start with the nitration of 4-chloroaniline to introduce the nitro group, followed by acylation to attach the acetamide moiety. The purine derivative can be synthesized separately and then coupled with the nitrophenylacetamide intermediate under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor ligands. The purine moiety is particularly relevant in the study of nucleic acid interactions.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. For example, purine derivatives are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nitrophenylacetamides. Examples include:
- 6-chloropurine
- 4-nitroacetanilide
- 1,3-dimethylxanthine
Uniqueness
What sets N-(4-chloro-3-nitrophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
